3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine
Description
3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine (CAS 1171598-96-1) is a tertiary amine derivative featuring a piperidine ring substituted with an ethyl group at the 1-position and a propan-1-amine moiety linked via an ether oxygen at the 4-position.
Properties
IUPAC Name |
3-(1-ethylpiperidin-4-yl)oxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-12-7-4-10(5-8-12)13-9-3-6-11/h10H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGCFAHOENIXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657490 | |
| Record name | 3-[(1-Ethylpiperidin-4-yl)oxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171598-96-1 | |
| Record name | 3-[(1-Ethylpiperidin-4-yl)oxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine, a derivative of propan-1-amine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of an ethylpiperidine moiety, which may influence its interaction with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features an ether linkage (the piperidine ring connected via an oxygen atom to the propan-1-amine chain), which may contribute to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Research indicates that compounds with similar structures often act as antagonists or agonists at histamine and serotonin receptors, affecting neurotransmission and potentially exhibiting anxiolytic or antidepressant effects .
Antagonistic Properties
Studies have shown that compounds related to this compound exhibit significant antagonistic activity at H3 receptors. For instance, elongation of the aliphatic chain in related compounds has been correlated with increased potency against these receptors, suggesting that structural modifications can enhance biological efficacy .
| Compound | Receptor Type | pA2 Value |
|---|---|---|
| ADS-003 | H3 Receptor | 8.47 |
| 3-[Ethylpiperidin] | H3 Receptor | TBD |
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzyme activities, such as those involved in neurotransmitter metabolism. For example, the inhibition of monoamine oxidase (MAO) has been observed, which is critical for regulating serotonin and norepinephrine levels in the brain .
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of a compound structurally related to this compound in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting potential antidepressant activity mediated through serotonin receptor modulation .
Case Study 2: Antinociceptive Effects
Another study assessed the analgesic properties of similar compounds through formalin-induced pain models. The findings revealed that these compounds significantly reduced pain responses, indicating their potential use as analgesics .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in the substituents on the piperidine ring or the propan-1-amine chain. These modifications influence molecular weight, lipophilicity, and solubility:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine | 1171598-96-1 | C10H22N2O | ~186 | Ethyl (piperidine 1-position) |
| 3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine | 1171770-24-3 | C9H20N2O | 172 | Methyl (piperidine 1-position) |
| 3-((tert-Butyldimethylsilyl)oxy)propan-1-amine | N/A | C9H23NOSi | 205.4 | Silyl-protected hydroxyl group |
| Fluoxetine Hydrochloride | 59333-67-4 | C17H18F3NO·HCl | 345.8 | Trifluoromethylphenoxy group |
- Ethyl vs.
- Silyl Protection : The tert-butyldimethylsilyl (TBDMS) group in 3-((tert-butyldimethylsilyl)oxy)propan-1-amine improves stability during synthesis but requires deprotection for biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
